molecular formula C11H9NO2 B2594354 3-Acetyl-5-phenylisoxazole CAS No. 7063-98-1

3-Acetyl-5-phenylisoxazole

Cat. No.: B2594354
CAS No.: 7063-98-1
M. Wt: 187.198
InChI Key: UWBLJVQLPPKWSO-UHFFFAOYSA-N
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Description

3-Acetyl-5-phenylisoxazole is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its versatile properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst. This method is known for its regioselectivity and efficiency . Another approach involves the condensation of nitroacetic esters with dipolarophiles under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly methods. For instance, solvent-free synthesis under ball-milling conditions using a recyclable copper/alumina nanocomposite catalyst has been developed, allowing for moderate to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole oxides, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

  • 3,5-Diphenylisoxazole
  • 3-Acetyl-4-methylisoxazole
  • 5-Phenylisoxazole-3-carboxylic acid

Comparison: 3-Acetyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesSimilarly, the presence of a phenyl group differentiates it from 3-Acetyl-4-methylisoxazole, leading to different biological activities .

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLJVQLPPKWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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